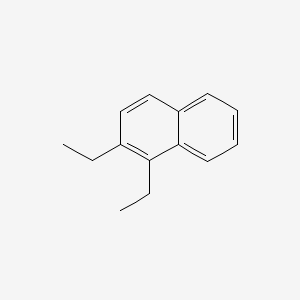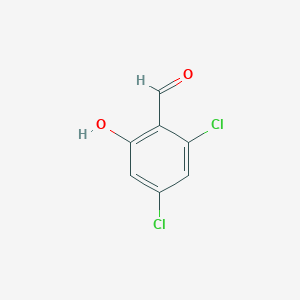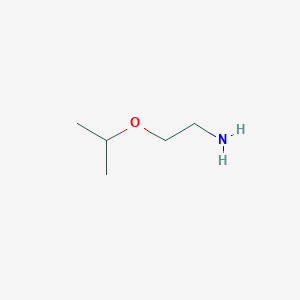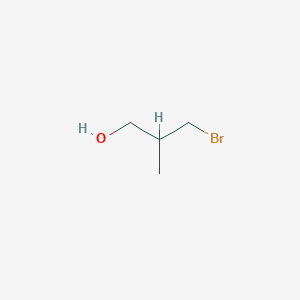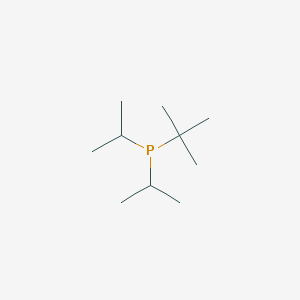
tert-Butyldiisopropylphosphine
Descripción general
Descripción
tert-Butyldiisopropylphosphine: is a tertiary phosphine compound with the molecular formula C10H23P. It is a versatile ligand used in various organic synthesis reactions, particularly in facilitating carbon-carbon bond-forming reactions . The compound is known for its steric and electronic properties, making it suitable for use in various coupling reactions .
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyldiisopropylphosphine is widely used as a ligand in palladium-catalyzed cross-coupling reactions such as Buchwald-Hartwig amination, Suzuki-Miyaura, and Heck reactions. It enhances the efficiency and selectivity of these processes, often resulting in high yields and excellent selectivity.
Biology and Medicine: In medicinal chemistry, this compound serves as a catalyst and a reagent in the synthesis of various biologically active molecules. It is particularly important in the synthesis of heterocyclic compounds that form the backbone of many pharmaceuticals.
Industry: The compound is used in polymer science, particularly in the polymerization of monomers to form polymers with specific properties. It acts as a catalyst in living radical polymerization processes.
Mecanismo De Acción
Target of Action
Tert-Butyldiisopropylphosphine is a phosphine ligand . Phosphine ligands are a class of compounds that have the ability to donate electron pairs to a metal center in a coordination complex . The primary targets of this compound are therefore metal centers in coordination complexes, where it can form bonds and influence the reactivity of the metal center .
Mode of Action
This compound interacts with its targets by donating electron pairs to the metal center of a coordination complex . This interaction can influence the reactivity of the metal center, enabling it to participate in various chemical reactions . For example, this compound can be utilized in carbon-carbon bond forming reactions .
Biochemical Pathways
It is known that phosphine ligands, including this compound, play a crucial role in various catalytic processes . These processes can involve a wide range of biochemical pathways, depending on the specific reaction and the metal center involved .
Pharmacokinetics
As a phosphine ligand, it is likely to have low bioavailability due to its high reactivity and tendency to form coordination complexes .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific reaction and the metal center involved . In general, the formation of coordination complexes can lead to changes in the reactivity of the metal center, enabling it to participate in various chemical reactions .
Safety and Hazards
This compound is considered hazardous. It is highly flammable and may be fatal if swallowed and enters airways. It can cause severe skin burns and eye damage, respiratory irritation, drowsiness or dizziness, and is suspected of damaging fertility. It may also cause damage to organs through prolonged or repeated exposure .
Direcciones Futuras
The use of a wide range of tervalent phosphorus ligands in transition metal catalysis and in organocatalysis continues to be a major driver in the chemistry of traditional P–C-bonded phosphines, inspiring the design of new phosphines of various structures and the tuning of their properties . The Mitsunobu reaction, in particular, is expected to continue playing a significant role in the synthesis of natural products .
Análisis Bioquímico
Biochemical Properties
tert-Butyl(diisopropyl)phosphine is known to participate in various biochemical reactions. It is often used as a ligand in Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling
Molecular Mechanism
The molecular mechanism of tert-Butyl(diisopropyl)phosphine is largely dependent on its role as a ligand in various coupling reactions . It can bind to different biomolecules and influence their activity, potentially leading to changes in gene expression.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: tert-Butyldiisopropylphosphine can be synthesized through several methods, including:
From halogenophosphines and organometallic reagents: This method involves the reaction of halogenophosphines with organometallic reagents to form the desired phosphine.
From metallated phosphines: This method involves the metallation of phosphines followed by the addition of tert-butyl and diisopropyl groups.
Addition of P–H to unsaturated compounds: This method involves the addition of phosphine hydrides to unsaturated compounds to form the desired phosphine.
Reduction of phosphine oxides and related compounds: This method involves the reduction of phosphine oxides to form the desired phosphine.
C–P coupling reactions: This method involves the coupling of carbon and phosphorus atoms to form the desired phosphine.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the methods mentioned above. The reaction conditions are optimized to ensure high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyldiisopropylphosphine undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced to form phosphine hydrides.
Substitution: The compound can undergo substitution reactions to form various phosphine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogenated compounds and organometallic reagents.
Major Products: The major products formed from these reactions include phosphine oxides, phosphine hydrides, and various phosphine derivatives .
Comparación Con Compuestos Similares
Di-tert-butylphosphine: Used in the synthesis of various ligands for cross-coupling reactions.
Tri-tert-butylphosphine: Preferred ligand in palladium-catalyzed coupling reactions.
Di-tert-butylchlorophosphine: Used for cross-coupling reactions due to its electronic and steric properties.
Uniqueness: tert-Butyldiisopropylphosphine is unique due to its specific steric and electronic properties, which make it highly effective in enhancing the efficiency and selectivity of various catalytic reactions . Its versatility as a ligand in organic synthesis and its applications in medicinal chemistry and polymer science further highlight its uniqueness.
Propiedades
IUPAC Name |
tert-butyl-di(propan-2-yl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23P/c1-8(2)11(9(3)4)10(5,6)7/h8-9H,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLSMQSZDUXXYAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)P(C(C)C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30339259 | |
| Record name | tert-Butyl(diisopropyl)phosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30339259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51567-05-6 | |
| Record name | tert-Butyl(diisopropyl)phosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30339259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-Butyldiisopropylphosphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research mentions that the trimerization reaction yields different product ratios depending on the phosphine ligand used. How does tert-butyl(diisopropyl)phosphine affect the product distribution compared to other ligands like triethylphosphine?
A1: The study by Binger et al. [] demonstrates that tert-butyl(diisopropyl)phosphine, when used as a ligand in nickel(0)-catalyzed methylenecyclopropane trimerization, leads to a significant increase in the formation of cyclic trimer 8. While triethylphosphine predominantly yields open-chained trimers 5 and 6, the bulkier tert-butyl(diisopropyl)phosphine shifts the selectivity towards the cyclic product. This suggests that the steric bulk of the phosphine ligand plays a crucial role in directing the reaction pathway towards specific trimer isomers. The researchers propose that the bulky substituents on the phosphine ligand influence the coordination environment around the nickel center, thereby affecting the stability and reactivity of the intermediates formed during the catalytic cycle.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



